molecular formula C9H7FN2 B3333346 6-fluoro-2-methylquinoxaline CAS No. 96600-56-5

6-fluoro-2-methylquinoxaline

Cat. No.: B3333346
CAS No.: 96600-56-5
M. Wt: 162.16 g/mol
InChI Key: KUTQJOJPWUAMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7FN2 It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-methylquinoxaline typically involves the condensation of 2-fluoroaniline with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Nitroquinoxaline, halogenated quinoxaline derivatives.

Scientific Research Applications

6-Fluoro-2-methylquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6-fluoro-2-methylquinoxaline exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The compound’s fluorine atom enhances its ability to form strong hydrogen bonds and interact with hydrophobic pockets in target molecules. This interaction can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 6-Chloro-2-methylquinoxaline
  • 6-Bromo-2-methylquinoxaline
  • 6-Fluoro-2-methylquinoline

Comparison: 6-Fluoro-2-methylquinoxaline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its ability to interact with biological targets compared to its chloro or bromo analogs. Additionally, the methyl group at the 2-position provides steric hindrance, influencing the compound’s overall reactivity and stability.

Properties

IUPAC Name

6-fluoro-2-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTQJOJPWUAMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-oxo-propionaldehyde (0.19 mL, 1.20 mmol) and 4-fluoro-benzene-1,2-diamine (150 mg, 1.19 mmol) in water (1.3 mL) was placed in a microwave tube and heated for 1 min. at 150 W. Then the reaction mixture was diluted with water and extracted twice with AcOEt. The organic phase was washed with water, brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1) to yield 154 mg (0.95 mmol, 80%) of 6-fluoro-2-methyl-quinoxaline.
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-2-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-fluoro-2-methylquinoxaline
Reactant of Route 3
Reactant of Route 3
6-fluoro-2-methylquinoxaline
Reactant of Route 4
Reactant of Route 4
6-fluoro-2-methylquinoxaline
Reactant of Route 5
Reactant of Route 5
6-fluoro-2-methylquinoxaline
Reactant of Route 6
Reactant of Route 6
6-fluoro-2-methylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.